3-(Butan-2-yl)-3-fluoroazetidine hydrochloride
Overview
Description
3-(Butan-2-yl)-3-fluoroazetidine hydrochloride is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities. The presence of a fluorine atom and a butan-2-yl group in the azetidine ring enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)-3-fluoroazetidine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be constructed through cyclization reactions involving suitable precursors. For instance, a common method involves the reaction of a β-amino alcohol with a halogenating agent to form the azetidine ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Butan-2-yl Group: The butan-2-yl group can be introduced through alkylation reactions using appropriate alkylating agents.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Butan-2-yl)-3-fluoroazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Alkylating Agents: Alkyl halides, alkyl sulfonates.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced azetidine derivatives.
Substitution Products: Various substituted azetidines with different functional groups.
Scientific Research Applications
3-(Butan-2-yl)-3-fluoroazetidine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of antiviral, antibacterial, and anticancer agents.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including natural product analogs and other heterocyclic compounds.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(Butan-2-yl)-3-fluoroazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to target proteins, while the azetidine ring provides structural rigidity. The compound may inhibit or activate specific enzymes, receptors, or ion channels, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-Fluoroazetidine: Lacks the butan-2-yl group, resulting in different chemical and biological properties.
3-(Butan-2-yl)azetidine: Lacks the fluorine atom, affecting its stability and reactivity.
3-(Butan-2-yl)-3-chloroazetidine: Contains a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Uniqueness
3-(Butan-2-yl)-3-fluoroazetidine hydrochloride is unique due to the combined presence of the fluorine atom and the butan-2-yl group in the azetidine ring. This combination enhances its chemical stability, reactivity, and biological activity, making it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
3-butan-2-yl-3-fluoroazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c1-3-6(2)7(8)4-9-5-7;/h6,9H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXNOJUAWWGSQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1(CNC1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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